

An In-depth Technical Guide to 4-Ethoxybenzonitrile: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 4-Ethoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-ethoxybenzonitrile**, a key aromatic nitrile derivative. It details the compound's molecular structure, physicochemical properties, and spectroscopic profile. This document also outlines a common synthetic route and discusses its potential applications, particularly as an intermediate in medicinal chemistry and materials science. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

4-Ethoxybenzonitrile (CAS No. 25117-74-2) is an organic compound featuring a benzene ring substituted with an ethoxy group ($-\text{OCH}_2\text{CH}_3$) and a nitrile group ($-\text{C}\equiv\text{N}$) at the para position.^[1]^[2]^[3] This structural arrangement imparts a unique combination of chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules. The nitrile group can serve as a precursor to various functional groups, including amines, carboxylic acids, and amides, while the ethoxy group influences the molecule's polarity and solubility. This guide aims to consolidate the available technical information on **4-**

ethoxybenzonitrile, providing a foundational resource for its use in research and development.

Molecular Structure and Identification

The structure of **4-ethoxybenzonitrile** consists of a central benzene ring with an ethoxy group at position 4 and a cyano group at position 1.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 4-Ethoxybenzonitrile | [1] |
| CAS Number | 25117-74-2 | [1][2][3] |
| Molecular Formula | C ₉ H ₉ NO | [1][2][3] |
| Molecular Weight | 147.17 g/mol | [1][3] |
| Synonyms | p-Ethoxybenzonitrile, Benzonitrile, 4-ethoxy- | [1][2] |

Physicochemical Properties

While specific experimental data for **4-ethoxybenzonitrile** is not extensively reported in readily available literature, some properties can be inferred from closely related compounds and general chemical principles. The properties of the analogous compound, 4-methoxybenzonitrile, are well-documented and provided for comparative purposes.

Table 2: Physical and Chemical Properties

| Property | 4-Ethoxybenzonitrile (Value) | 4-Methoxybenzonitrile (for comparison) | Reference (4-Methoxybenzonitrile) |
|---------------|--|--|-----------------------------------|
| Melting Point | Data not available | 57-59 °C | [4] |
| Boiling Point | Data not available | 256-257 °C at 765 mmHg | [4] |
| Density | Data not available | 1.1 ± 0.1 g/cm ³ | |
| Appearance | Expected to be a solid or liquid | White crystalline powder | [5] |
| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-ethoxybenzonitrile**.

Mass Spectrometry

The mass spectrum of **4-ethoxybenzonitrile** provides key information about its molecular weight and fragmentation pattern. The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound.[1][2]

Table 3: Mass Spectrometry Data

| m/z | Interpretation |
|-----|---|
| 147 | Molecular ion [M] ⁺ |
| 118 | Loss of ethyl group (-C ₂ H ₅) |
| 90 | Further fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for **4-ethoxybenzonitrile** are not readily available in the searched literature. However, predicted chemical shifts can be estimated based on the structure.

Expected ^1H NMR Spectral Features:

- Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
- Ethoxy Protons: A quartet corresponding to the $-\text{OCH}_2-$ protons (typically δ 4.0-4.2 ppm) and a triplet for the $-\text{CH}_3$ protons (typically δ 1.3-1.5 ppm).

Expected ^{13}C NMR Spectral Features:

- Nitrile Carbon: A signal in the range of δ 118-120 ppm.
- Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the ethoxy group being the most downfield.
- Ethoxy Carbons: Two signals corresponding to the $-\text{OCH}_2-$ (typically δ 60-70 ppm) and $-\text{CH}_3$ (typically δ 14-16 ppm) carbons.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **4-ethoxybenzonitrile** is not readily available. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Mode |
|--------------------------------|------------------|-----------------------|
| ~2220-2240 | -C≡N (Nitrile) | Stretching |
| ~1600, 1500 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Aryl ether) | Asymmetric Stretching |
| ~1040 | C-O (Aryl ether) | Symmetric Stretching |
| ~2850-3000 | C-H (Alkyl) | Stretching |

Synthesis of 4-Ethoxybenzonitrile

A common and logical synthetic route to **4-ethoxybenzonitrile** is the Williamson ether synthesis, starting from 4-hydroxybenzonitrile and an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of **4-ethoxybenzonitrile** from 4-hydroxybenzonitrile.

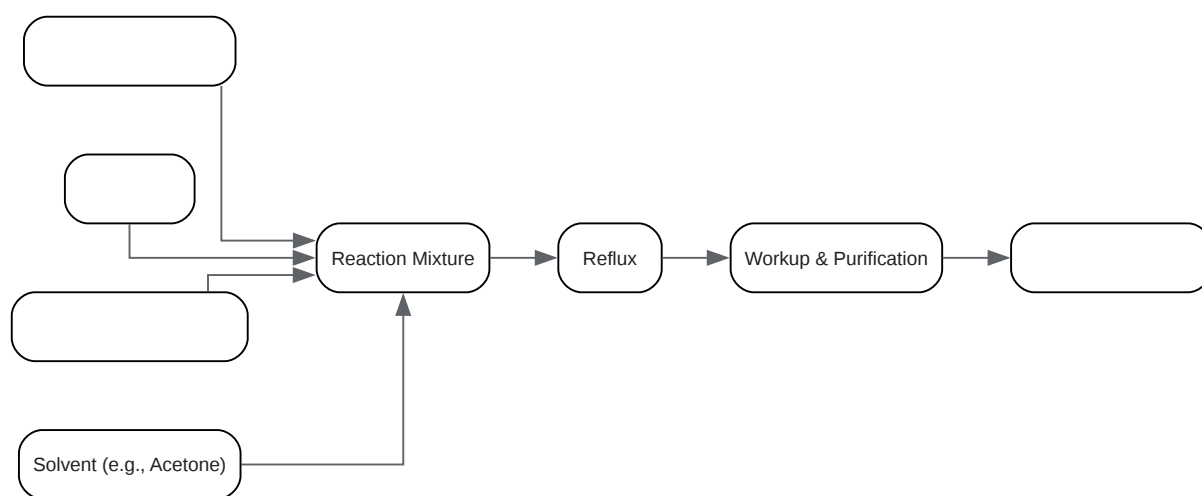
Materials:

- 4-Hydroxybenzonitrile
- Ethyl iodide or Ethyl bromide
- Potassium carbonate (K₂CO₃) or another suitable base
- Acetone or Dimethylformamide (DMF) as the solvent

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile in the chosen solvent (e.g., acetone).
- Add a slight excess of anhydrous potassium carbonate to the solution.

- To the stirred suspension, add a slight excess of the ethylating agent (e.g., ethyl iodide) dropwise.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.



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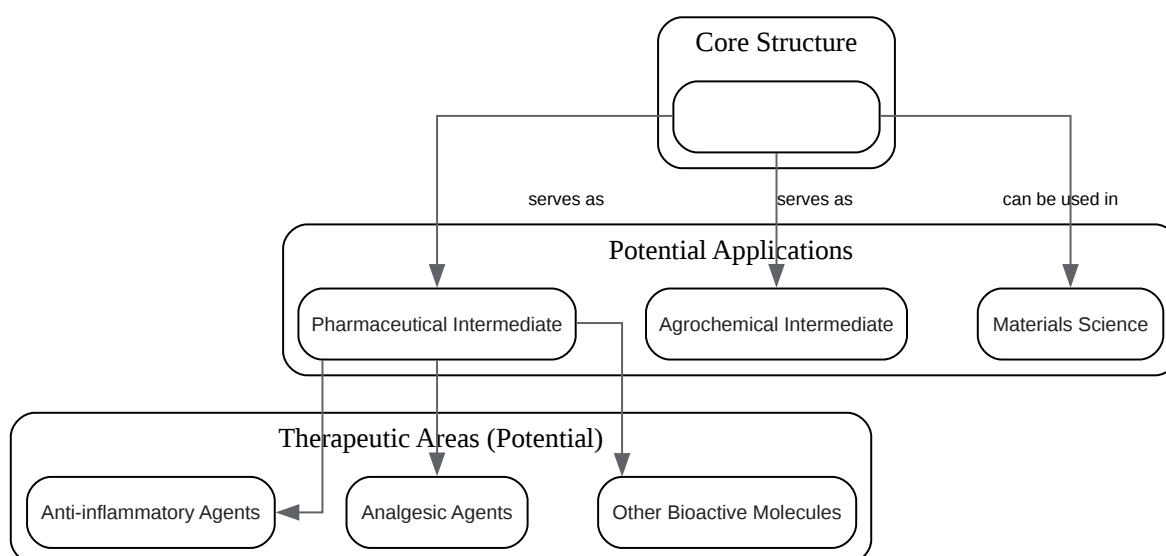
Caption: Synthetic workflow for **4-Ethoxybenzonitrile** via Williamson ether synthesis.

Applications in Drug Development and Research

Benzonitrile derivatives are recognized as important pharmacophores in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in

hydrogen bonding interactions with biological targets. While specific applications of **4-ethoxybenzonitrile** in drug development are not widely documented, its structural motifs are present in various biologically active molecules. For instance, the related compound 3-ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, a drug used to treat certain types of psoriasis and psoriatic arthritis.[7]

The general class of alkoxybenzonitriles serves as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6][8] They are often employed in the development of compounds targeting a range of therapeutic areas, including anti-inflammatory and analgesic drugs.[5]



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Caption: Logical relationship of **4-Ethoxybenzonitrile** to its potential applications.

Safety and Handling

Detailed toxicological data for **4-ethoxybenzonitrile** is not readily available. As with all nitrile-containing compounds, it should be handled with care in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. For inhalation or ingestion, seek immediate medical attention.

Conclusion

4-Ethoxybenzonitrile is a valuable chemical intermediate with a range of potential applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide has summarized the available information on its structure, properties, and a common synthetic route. Further research to fully characterize its physical properties, spectroscopic data, and biological activity is warranted to unlock its full potential in the development of novel molecules and materials.

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